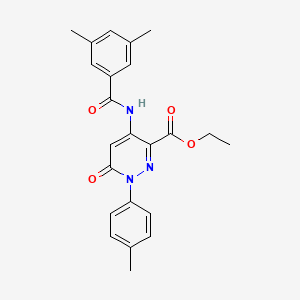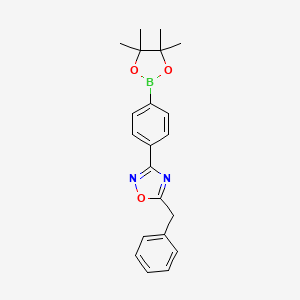![molecular formula C16H23N3O3 B2709659 [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone CAS No. 2379983-70-5](/img/structure/B2709659.png)
[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone are mainly related to its inhibitory effect on acetylcholinesterase. The compound has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases. It has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone in lab experiments is its specificity for acetylcholinesterase. This allows researchers to study the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity at high doses. Therefore, careful dosing and monitoring are required in lab experiments.
Zukünftige Richtungen
There are several future directions for research on [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone. One direction is the development of new drugs for the treatment of neurological disorders based on this compound. Another direction is the study of its potential applications in other fields, such as cancer research and drug delivery. Additionally, further research is needed to determine the optimal dosing and safety profile of this compound in humans.
Synthesemethoden
The synthesis of [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone involves the reaction of 6-methylpyridazine-3-carboxylic acid with piperidine and oxolan-3-one in the presence of a catalyst. The resulting product is a white crystalline solid with a molecular weight of 357.45 g/mol.
Wissenschaftliche Forschungsanwendungen
[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone has shown potential applications in various scientific research fields. One of the most promising applications is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. The compound has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the concentration of acetylcholine, which is important for cognitive function.
Eigenschaften
IUPAC Name |
[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-2-3-15(18-17-12)22-10-13-4-7-19(8-5-13)16(20)14-6-9-21-11-14/h2-3,13-14H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKRODZZJZNBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2709581.png)
![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)

amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)
![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)
![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2709592.png)
![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2709594.png)


![4-morpholino-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2709598.png)
